molecular formula C16H15N3OS2 B6488383 N,1-bis(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899735-68-3

N,1-bis(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B6488383
CAS No.: 899735-68-3
M. Wt: 329.4 g/mol
InChI Key: HPLWYRQUSGGVIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves direct C-H arylation polymerization . This process has received significant interest in organic electronic applications .


Molecular Structure Analysis

The molecular structure of similar compounds have a center of inversion in the middle of the -CH(2)-CH(2)- bond . The (C(4)H(3)S)(CH(3))C=N-CH(2)- moiety is almost planar .


Chemical Reactions Analysis

The synthesis of similar compounds involves a coupling reaction between donor and acceptor units . Various donor and acceptor units are used to obtain a wide range of donor–acceptor polymers with desirable solubility, optical, and electrical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined by UV-Vis-NIR and cyclic voltammetry . These compounds are soluble and characterized .

Future Directions

The future directions in the field of similar compounds involve the development of conjugated donor-acceptor polymers via direct C-H arylation polymerization . These polymers have received significant interest due to their tunable optoelectronic properties with a narrow band gap in organic electronic applications .

Properties

IUPAC Name

N,1-dithiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-16(17-14-6-3-11-22-14)19-9-8-18-7-1-4-12(18)15(19)13-5-2-10-21-13/h1-7,10-11,15H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLWYRQUSGGVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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